2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Chlorination: The naphthalene-1,4-dione undergoes chlorination to introduce the chlorine atom at the 2-position.
Amination: The chlorinated intermediate is then reacted with 2-(dimethylamino)propylamine to introduce the amino group at the 3-position.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Scientific Research Applications
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as a precursor for the synthesis of dyes and pigments.
Chemical Research: It serves as a model compound for studying the reactivity of naphthoquinones and their derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar in structure but with an isopentyl group instead of a dimethylamino group.
2-Chloro-3-(methoxyethylamino)naphthalene-1,4-dione: Contains a methoxyethyl group instead of a dimethylamino group.
Uniqueness
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione is unique due to its specific dimethylamino propyl group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
138062-26-7 |
---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-chloro-3-[2-(dimethylamino)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(18(2)3)8-17-13-12(16)14(19)10-6-4-5-7-11(10)15(13)20/h4-7,9,17H,8H2,1-3H3 |
InChI Key |
DXBGBRMUKOWXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.